molecular formula C24H25OP B12606467 (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite CAS No. 918399-08-3

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite

Katalognummer: B12606467
CAS-Nummer: 918399-08-3
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: GZFYRYMWQPAJJO-RPWUZVMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is a chiral phosphine ligand known for its high enantioselectivity in various chemical reactions. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products. Its unique structure, featuring a cyclohexyl ring with phenyl and diphenylphosphinite groups, makes it a versatile and efficient catalyst in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that promotes enantioselective transformations. The molecular targets include various transition metals, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its specific stereochemistry allows for the production of enantiomerically pure compounds with high yields, making it a valuable tool in both academic and industrial research.

Eigenschaften

CAS-Nummer

918399-08-3

Molekularformel

C24H25OP

Molekulargewicht

360.4 g/mol

IUPAC-Name

diphenyl-[(1S,2R)-2-phenylcyclohexyl]oxyphosphane

InChI

InChI=1S/C24H25OP/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23-24H,10-11,18-19H2/t23-,24+/m1/s1

InChI-Schlüssel

GZFYRYMWQPAJJO-RPWUZVMVSA-N

Isomerische SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1CCC(C(C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.